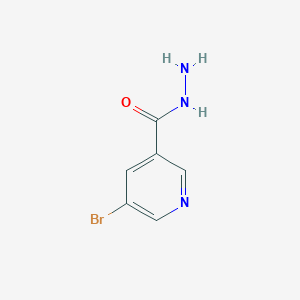

5-Bromopyridine-3-carbohydrazide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromopyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERXTAUONOFMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351297 | |

| Record name | 5-bromopyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658897 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

112193-41-6 | |

| Record name | 5-bromopyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromonicotinohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Bromopyridine-3-carbohydrazide

An In-Depth Technical Guide to the Synthesis of 5-Bromopyridine-3-carbohydrazide

This compound (CAS No: 112193-41-6) is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis.[1][2][3] Its structure, featuring a pyridine ring substituted with a bromine atom and a carbohydrazide functional group, offers a unique combination of reactive sites. The bromine atom at the 5-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl systems.[4] Simultaneously, the hydrazide moiety serves as a versatile handle for forming hydrazones, pyrazoles, oxadiazoles, and other key pharmacophores, or for acting as a crucial hydrogen bond donor/acceptor in interactions with biological targets.[5][6]

This dual functionality makes this compound a valuable intermediate in the synthesis of novel therapeutics, particularly kinase inhibitors and antitubercular agents.[4][5] This guide provides a detailed examination of the primary synthetic routes to this compound, offering field-proven insights into methodological choices, reaction mechanisms, and practical execution for researchers and drug development professionals.

Primary Synthesis Pathway: Hydrazinolysis of 5-Bromonicotinate Esters

The most prevalent and efficient method for preparing this compound is through the hydrazinolysis of a corresponding alkyl 5-bromonicotinate, such as the methyl or ethyl ester.[1] This pathway is favored for its operational simplicity, mild reaction conditions, and generally high yields. The overall strategy involves two key stages: the initial esterification of 5-bromonicotinic acid followed by the nucleophilic acyl substitution with hydrazine.

Causality and Mechanistic Insight

The core of this synthesis is the hydrazinolysis reaction. Hydrazine (NH₂NH₂) is a potent alpha-effect nucleophile, meaning its reactivity is significantly enhanced compared to other amines with similar basicity. This heightened nucleophilicity allows it to efficiently attack the electrophilic carbonyl carbon of the ester. The reaction proceeds via a classic nucleophilic acyl substitution mechanism, where the alkoxy group (-OR) of the ester is displaced by the hydrazinyl group (-NHNH₂), forming a stable tetrahedral intermediate that subsequently collapses to yield the final carbohydrazide product. Ethanol or methanol are excellent solvent choices as they readily dissolve both the starting ester and hydrazine hydrate, facilitating a homogeneous reaction environment. Heating under reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[1][7]

Caption: Workflow for the synthesis of this compound via the ester hydrazinolysis pathway.

Experimental Protocol 1: Two-Step Synthesis from 5-Bromonicotinic Acid

This protocol details the synthesis starting from the commercially available 5-bromonicotinic acid.

Step A: Synthesis of Methyl 5-Bromonicotinate

Rationale: The carboxylic acid is first converted to its methyl ester via Fischer esterification. This step protects the acidic proton and transforms the hydroxyl group into a better leaving group (methoxide) for the subsequent hydrazinolysis. Sulfuric acid acts as a catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

-

1. Reagent Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 5-bromonicotinic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid).

-

2. Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.

-

3. Reaction: Heat the mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours, or until TLC analysis (e.g., using a 1:1 mixture of ethyl acetate and hexanes) indicates the complete consumption of the starting material.

-

4. Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

5. Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude solid, methyl 5-bromonicotinate, is often of sufficient purity for the next step. If required, it can be further purified by recrystallization from a suitable solvent like ethanol.

Step B: Hydrazinolysis to this compound

Rationale: This is the final, key transformation. The methyl 5-bromonicotinate is treated with hydrazine hydrate, which acts as the nucleophile to displace the methoxy group and form the stable hydrazide product.

-

1. Reagent Setup: Dissolve methyl 5-bromonicotinate (1.0 eq) in ethanol (approx. 10 mL per gram of ester) in a round-bottom flask fitted with a reflux condenser.[1]

-

2. Hydrazine Addition: Add hydrazine hydrate (approx. 3.0-5.0 eq) to the solution. An excess is used to ensure the reaction goes to completion.

-

3. Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress can be monitored by TLC. The product is typically much more polar than the starting ester.

-

4. Isolation: Upon completion, cool the mixture in an ice bath. The product, this compound, will often precipitate as a white or off-white solid.

-

5. Purification: Collect the solid by vacuum filtration, wash thoroughly with cold ethanol and then diethyl ether to remove any residual impurities, and dry under vacuum to yield the final product.

| Parameter | Step A: Esterification | Step B: Hydrazinolysis |

| Starting Material | 5-Bromonicotinic Acid | Methyl 5-Bromonicotinate |

| Key Reagents | Methanol, H₂SO₄ (cat.) | Hydrazine Hydrate, Ethanol |

| Temperature | Reflux (~65-70°C) | Reflux (~78-80°C) |

| Reaction Time | 4-6 hours | 3-5 hours |

| Typical Yield | >90% | >85% |

Alternative Pathway: Synthesis via Acyl Chloride Intermediate

An alternative, though less common, route involves the activation of 5-bromonicotinic acid into a highly reactive acyl chloride intermediate, which is then quenched with hydrazine.

Causality and Mechanistic Insight

This method leverages the high reactivity of acyl chlorides. Reagents like thionyl chloride (SOCl₂) or dichlorosulfoxide convert the carboxylic acid into 5-bromonicotinoyl chloride.[1] This intermediate is an exceptionally strong electrophile. The subsequent introduction of hydrazine hydrate results in a rapid and often exothermic reaction to form the carbohydrazide. While potentially faster, this method requires stricter control of reaction conditions, particularly temperature and moisture, as thionyl chloride and the resulting acyl chloride are highly sensitive to water.[1]

Caption: Workflow for the synthesis of this compound via an acyl chloride intermediate.

Experimental Protocol 2: Synthesis via Acyl Chloride

Rationale: This protocol is designed for rapid synthesis but requires careful handling of corrosive and moisture-sensitive reagents.

-

1. Acyl Chloride Formation: In a fume hood, equip a flame-dried flask with a reflux condenser and drying tube. Add 5-bromonicotinic acid (1.0 eq) and slowly add thionyl chloride (SOCl₂, ~2.0-3.0 eq). A catalytic amount of DMF can be added to facilitate the reaction.

-

2. Reaction: Gently heat the mixture to reflux (approx. 70-80°C) for 1-2 hours. The solid acid should dissolve as it is converted to the liquid acyl chloride.

-

3. Reagent Removal: After the reaction is complete, carefully remove the excess thionyl chloride by distillation or under reduced pressure. This step is critical to prevent unwanted side reactions in the next step.

-

4. Hydrazide Formation: Cool the flask containing the crude acyl chloride in an ice bath. In a separate flask, prepare a solution of hydrazine hydrate (2.0-2.5 eq) in an inert solvent like anhydrous tetrahydrofuran (THF).

-

5. Quenching: Slowly add the acyl chloride to the hydrazine solution with vigorous stirring, maintaining a low temperature (0-5°C) to control the exothermic reaction.

-

6. Isolation and Purification: After the addition is complete, allow the mixture to stir at room temperature for an additional hour. The product can be isolated by filtration if it precipitates, or by removing the solvent and purifying the residue via recrystallization or column chromatography.

Comparative Analysis of Synthesis Routes

| Feature | Route 1: Ester Hydrazinolysis | Route 2: Acyl Chloride |

| Reagents | Alcohols, hydrazine, acid catalyst | Thionyl chloride, hydrazine |

| Conditions | Mild (reflux in alcohol) | Harsher (reflux in SOCl₂), moisture-sensitive |

| Safety | Relatively safe, standard procedures | Requires fume hood, handling of corrosive and water-reactive reagents |

| Scalability | Excellent, easily scalable | More challenging to scale due to exothermicity and reagent handling |

| Purity | Often high, product precipitates | Can have impurities from side reactions if not controlled carefully |

| Recommendation | Preferred method for general lab-scale and industrial synthesis | Viable for rapid synthesis when ester route is problematic |

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through the hydrazinolysis of an alkyl 5-bromonicotinate. This two-step method, starting from 5-bromonicotinic acid, is robust, high-yielding, and avoids the hazardous reagents associated with the acyl chloride pathway. The choice of the ester route provides a self-validating system where clean conversion and straightforward purification are standard outcomes. For drug development professionals requiring a dependable supply of this key intermediate, the ester hydrazinolysis pathway represents the authoritative and field-proven standard.

References

- 1. This compound | Chemical Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 2. 5-Bromonicotinohydrazide | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS 112193-41-6 [matrix-fine-chemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of 5-Bromopyridine-3-carbohydrazide

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromopyridine-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound that has garnered significant attention as a versatile building block in medicinal chemistry and organic synthesis. Its structure, which combines a pyridine ring, a reactive bromine atom, and a carbohydrazide moiety, offers multiple points for chemical modification. This unique combination makes it a valuable intermediate for constructing more complex molecules, particularly in the development of novel therapeutic agents and functional materials.[1][2] As an active intermediate, its dual reactive sites—the bromine atom and the hydrazide group—provide a pathway for synthesizing a diverse array of compounds, from potential anti-cancer drugs to specialized polymer materials.[1]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Moving beyond a simple datasheet, we will explore the causality behind its observed properties, detail the experimental methodologies for its characterization, and discuss its chemical reactivity. The insights provided are intended to empower researchers to leverage this compound's full potential in their synthetic and drug discovery endeavors.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research. This compound is identified by a unique set of chemical descriptors that ensure its unambiguous classification in databases and publications.

| Identifier | Value |

| CAS Number | 112193-41-6[3][4] |

| Molecular Formula | C₆H₆BrN₃O[1][4] |

| Molecular Weight | 216.04 g/mol [1][4] |

| IUPAC Name | This compound[4] |

| InChI | 1S/C6H6BrN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11) |

| InChIKey | VERXTAUONOFMLH-UHFFFAOYSA-N[4] |

| SMILES | NNC(=O)C1=CC(Br)=CN=C1[4] |

The molecule's architecture is central to its properties. The pyridine ring provides a rigid, aromatic core. The electron-withdrawing nature of the nitrogen atom and the bromine atom influences the electron density of the ring, making specific positions susceptible to nucleophilic attack.[1] The carbohydrazide group (-CONHNH₂) is a key functional group, capable of acting as both a hydrogen bond donor and acceptor, which significantly impacts its solubility and reactivity.[1]

Caption: Chemical structure of this compound.

Physical and Stability Properties

The macroscopic properties of a compound dictate its handling, storage, and formulation requirements.

| Property | Observation | Rationale |

| Appearance | White to off-white solid powder.[1] | The crystalline nature and lack of extended chromophores result in a colorless solid. |

| Melting Point | Not consistently reported; decomposition may occur. | The presence of strong intermolecular forces, like hydrogen bonds, suggests a relatively high melting point.[1] |

| Boiling Point | 199-202 °C | This value likely represents boiling under vacuum or decomposition, as compounds with strong hydrogen bonding often degrade before boiling at atmospheric pressure. |

| Solubility | Low solubility in water and non-polar solvents. Soluble in polar organic solvents such as DMSO, DMF, methanol, and ethanol.[1] | The hydrazide moiety can form hydrogen bonds with polar solvents, promoting dissolution. The aromatic pyridine ring and bromine atom contribute to its overall low polarity, limiting water solubility.[1] |

| Stability | Stable under normal ambient conditions. | The aromatic system provides inherent stability. However, it may react with strong oxidizing or reducing agents due to the hydrazide group.[1] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques. Each method provides a unique piece of structural information, and together they offer a complete and validated characterization.

Analytical Workflow: A Self-Validating System

A robust analytical workflow ensures that the material meets the required specifications for subsequent experiments. The process is designed to be self-validating, where results from orthogonal techniques corroborate one another.

Caption: A typical workflow for the synthesis and characterization of a chemical entity.

Key Characterization Techniques

-

Infrared (IR) Spectroscopy: This technique is ideal for the rapid confirmation of key functional groups. For this compound, the IR spectrum is expected to show characteristic absorption bands for N-H stretching (typically in the 3200-3400 cm⁻¹ region), C=O (amide I band, ~1660-1720 cm⁻¹), and vibrations from the pyridine ring.[5][6] The presence of these peaks provides direct evidence of the carbohydrazide moiety and the aromatic core.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise connectivity of atoms.

-

¹H NMR: The spectrum would reveal distinct signals for the protons on the pyridine ring, with their chemical shifts and coupling constants confirming their relative positions. The protons of the -NH and -NH₂ groups in the hydrazide moiety would typically appear as exchangeable, often broad, signals.[5][7]

-

¹³C NMR: This spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the hydrazide and the carbons of the pyridine ring, confirming the carbon skeleton.[5][7]

-

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. A key feature in the mass spectrum of this compound would be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of signals (M+ and M+2) of almost equal intensity, which is a classic diagnostic marker for a monobrominated compound.[5]

-

Chromatography (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of a sample quantitatively. Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress and purification efficiency.[5] For gas chromatography (GC), derivatization is often required for reactive and polar compounds like hydrazides to improve their volatility and thermal stability.[8][9]

Chemical Properties and Synthetic Utility

The true value of this compound lies in its reactivity, which allows for its elaboration into a wide range of derivatives.

Caption: Key reaction pathways for this compound.

Reactions of the Hydrazide Moiety

The hydrazide group is a versatile functional handle. Its most common transformation is the condensation reaction with aldehydes and ketones to form stable N-acylhydrazones.[1] This reaction is widely used in medicinal chemistry to link the pyridine core to other pharmacophores, creating hybrid molecules with potential biological activity.[10][11]

Reactions at the Bromine Position

The bromine atom on the pyridine ring is a prime site for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.[2]

-

Suzuki-Miyaura Coupling: This is a powerful and widely used method to form carbon-carbon bonds. Reacting this compound (or its ester precursor) with various aryl or heteroaryl boronic acids allows for the synthesis of a vast library of biaryl compounds. This strategy is particularly prevalent in the development of kinase inhibitors, where one aryl ring interacts with the hinge region of the enzyme's ATP binding site and the other explores different pockets to achieve potency and selectivity.[2]

Synthesis Overview

The preparation of this compound is typically straightforward. The most common route involves the reaction of a methyl or ethyl ester of 5-bromonicotinic acid (methyl 5-bromopyridine-3-carboxylate) with hydrazine hydrate in a suitable solvent like ethanol, often with heating.[1][7][12] An alternative method starts with 5-bromonicotinic acid itself, which is first converted to the more reactive acid chloride using a reagent like thionyl chloride, followed by reaction with hydrazine hydrate.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic scaffold for innovation in drug discovery and materials science. Its well-defined physicochemical properties—including its solubility profile, stability, and distinct spectroscopic signatures—make it a reliable and predictable component in complex synthetic routes. The dual reactivity of the hydrazide and bromo functionalities provides chemists with a powerful platform for generating molecular diversity through established and robust reaction pathways like hydrazone formation and Suzuki coupling. A thorough understanding of the principles outlined in this guide is essential for any scientist aiming to effectively utilize this versatile building block in their research programs.

References

- 1. This compound | Chemical Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 112193-41-6 [chemicalbook.com]

- 4. This compound | CAS 112193-41-6 [matrix-fine-chemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. turkjps.org [turkjps.org]

- 7. Synthesis, Characterization, and Biological Evaluation of Some New Functionalized Terphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. researchgate.net [researchgate.net]

- 10. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 5-溴吡啶-3-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

5-Bromopyridine-3-carbohydrazide: A Versatile Heterocyclic Building Block for Synthesis and Drug Discovery

Executive Summary: Heterocyclic compounds form the bedrock of medicinal chemistry, with specific scaffolds repeatedly proving their value in interacting with biological targets.[1] Among these, pyridine derivatives are paramount. This guide provides an in-depth technical exploration of 5-Bromopyridine-3-carbohydrazide, a bifunctional heterocyclic building block. We will dissect its synthesis, explore its key chemical transformations, and illuminate its applications as a strategic intermediate in the development of novel therapeutics and advanced materials. This document is intended for researchers and application scientists in organic synthesis and drug discovery, offering both foundational knowledge and actionable experimental insights.

The Strategic Value of Bifunctional Heterocyclic Scaffolds

The "Privileged Structure" Concept

In drug discovery, certain molecular frameworks, termed "privileged structures," are capable of binding to multiple, distinct biological targets. Heterocyclic systems, particularly those containing nitrogen, are the most prominent examples of such scaffolds.[1] Their prevalence in a vast array of pharmacologically active compounds underscores their utility.[1] The pyridine ring, a bioisostere of benzene, offers favorable target interactions through hydrogen bonding, π-π stacking, and metal coordination, making it a cornerstone of modern drug design.[2]

This compound: A Module for Complexity

This compound emerges as a particularly valuable building block due to its unique trifecta of reactive sites:

-

The Pyridine Ring: A stable aromatic core that orients substituents in a defined three-dimensional space and whose nitrogen atom can act as a hydrogen bond acceptor.

-

The Carbohydrazide Moiety (-CONHNH₂): A versatile functional group that serves as a nucleophile and a precursor for a wide range of other heterocyclic systems. It is a key component for constructing hydrazones, oxadiazoles, pyrazoles, and triazoles.[2] The N-C=O linkage is a known toxophore that contributes to the biological activity of many compounds.[2]

-

The Bromo Substituent: A crucial handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds.

This strategic combination allows for a modular and divergent approach to synthesis, enabling the rapid generation of diverse compound libraries from a single, reliable intermediate.[3]

Physicochemical Properties and Structural Analysis

A thorough understanding of a building block's properties is critical for its effective use in synthesis.

Core Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₆BrN₃O | [3][4] |

| Molecular Weight | ~216.04 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | [3] |

| CAS Number | 112193-41-6 | [4][5] |

| Solubility | Low in water; Soluble in polar organic solvents (e.g., DMSO, DMF) | [3] |

| Stability | Stable under normal conditions; may react with strong oxidizing/reducing agents | [3] |

Structural Features and Predicted Reactivity

The molecule's reactivity is dictated by the interplay of its functional groups. The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group deactivates the ring towards electrophilic substitution but makes the bromine atom a prime site for nucleophilic aromatic substitution or, more commonly, oxidative addition in metal-catalyzed cross-coupling. The hydrazide moiety's terminal -NH₂ group is a potent nucleophile, readily attacking electrophilic centers like aldehydes and ketones.

Caption: Key reactive centers of this compound.

Synthesis of the Building Block

The most common and efficient method for preparing this compound is the hydrazinolysis of a corresponding 5-bromonicotinic acid ester.[3] This reaction is robust, high-yielding, and proceeds under mild conditions.

Standard Synthetic Workflow

The synthesis begins with a commercially available precursor, typically methyl or ethyl 5-bromonicotinate, which is treated with hydrazine hydrate in an alcoholic solvent. The reaction is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable carbohydrazide.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis from Methyl 5-bromonicotinate

Disclaimer: This protocol is a representative example and should be adapted and performed by qualified personnel with appropriate safety precautions.

-

Materials:

-

Methyl 5-bromonicotinate (1.0 eq)

-

Hydrazine hydrate (80% solution, 5.0 eq)

-

Ethanol (or Methanol), anhydrous

-

Ice-cold deionized water

-

Büchner funnel, filter paper, round-bottom flask, reflux condenser

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 5-bromonicotinate (1.0 eq) in a minimal amount of ethanol (approx. 10-15 mL per gram of ester).[3]

-

Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (5.0 eq) dropwise at room temperature. The addition is typically exothermic; maintain control with a water bath if necessary.[6]

-

Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 3-5 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting ester.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. A precipitate will typically form. Pour the mixture into a larger volume of ice-cold water to ensure complete precipitation of the product.[6]

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the resulting white or off-white solid under vacuum to a constant weight. The product is often of sufficient purity for subsequent steps, but recrystallization from ethanol can be performed if needed.

-

Synthetic Utility and Key Reactions

The power of this compound lies in its ability to undergo a variety of transformations at its two primary reactive sites.

Caption: Synthetic transformations of this compound.

Condensation Reactions: Formation of Hydrazones

The most direct application of the carbohydrazide moiety is its condensation with aldehydes or ketones to form stable N-acylhydrazones (a type of Schiff base).[3] This reaction is highly reliable and often proceeds in high yield under simple acidic catalysis.[7]

-

Causality: The reaction is driven by the nucleophilicity of the terminal -NH₂ group attacking the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond. An acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.[7]

-

Protocol: Synthesis of N'-(arylmethylidene)-5-bromopyridine-3-carbohydrazide

-

Setup: Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

-

Addition: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution. Add a catalytic amount of concentrated sulfuric acid or glacial acetic acid (1-3 drops).[7]

-

Reaction: Stir the mixture at room temperature or heat to reflux for 1-4 hours, monitoring by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The hydrazone product often precipitates directly from the solution. If not, the volume can be reduced under vacuum or the product can be precipitated by adding water.

-

Purification: Collect the solid by vacuum filtration, wash with cold ethanol and/or water, and dry.

-

Cyclization Reactions: Building New Heterocyclic Rings

The hydrazide and hydrazone derivatives are excellent precursors for five-membered heterocycles like 1,3,4-oxadiazoles and pyrazoles, which are themselves important pharmacophores.[2] For instance, oxidative cyclization of the N-acylhydrazone can lead to oxadiazoles, while reaction with 1,3-dicarbonyl compounds can yield pyrazoles.

Cross-Coupling Reactions: Leveraging the Bromo Handle

The bromine atom at the 5-position is a robust handle for palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse substituents, a highly desirable strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl functionalities.

-

Buchwald-Hartwig Amination: Reaction with amines or alcohols allows for the formation of C-N or C-O bonds.

Applications in Medicinal Chemistry and Materials Science

The derivatives of this compound are being explored for a range of applications, primarily driven by the biological potential of the resulting scaffolds.

-

Anticancer and Anti-inflammatory Agents: The hydrazide moiety provides a hydrogen bonding domain essential for interaction with amino acid residues in enzyme active sites.[7] Many hydrazone-containing compounds have shown promise as anti-inflammatory, anticonvulsant, and anticancer agents.[2][6] For example, isatin-hydrazone hybrids have been investigated for their anti-inflammatory properties.[7]

-

Antimicrobial Agents: The pyridine-hydrazide core is famously represented by Isoniazid, a primary drug for treating tuberculosis.[2] This has inspired the synthesis of new derivatives to combat multidrug-resistant microbial strains.

-

Materials Science: The rigid, aromatic structure and potential for hydrogen bonding make these molecules interesting candidates for the construction of polymers and coordination complexes with specific thermal or optical properties.[3]

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic building block that provides a reliable and versatile entry point into several classes of high-value compounds. Its dual functionality allows for sequential or orthogonal synthetic strategies, enabling the construction of complex molecules with precision. The continued exploration of its reactivity, particularly in novel cross-coupling and cyclization reactions, will undoubtedly lead to the discovery of new chemical entities with significant potential in both medicine and materials science. The broad market prospects for such versatile intermediates suggest a bright future for its application in diverse research and development fields.[3]

References

- 1. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]

- 2. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Chemical Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 4. This compound | CAS 112193-41-6 [matrix-fine-chemicals.com]

- 5. This compound | 112193-41-6 [chemicalbook.com]

- 6. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide [mdpi.com]

The Biological Potential of 5-Bromopyridine Derivatives: An In-depth Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Relevance of the Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous FDA-approved drugs.[1] Its unique electronic properties, conferred by the nitrogen heteroatom, allow for a diverse range of intermolecular interactions, making it a privileged structure in drug design. The strategic functionalization of this ring system is a key endeavor in the pursuit of novel therapeutics. This guide focuses on a particularly compelling class of functionalized pyridines: the 5-bromopyridine derivatives. The introduction of a bromine atom at the 5-position not only provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions but also significantly influences the compound's physicochemical and biological properties.[2][3] This document serves as a technical exploration of the vast biological potential encapsulated within this chemical class, offering insights for researchers, scientists, and drug development professionals.

I. The Anticancer Promise of 5-Bromopyridine Derivatives

The fight against cancer necessitates a continuous pipeline of innovative therapeutic agents.[4] 5-Bromopyridine derivatives have emerged as a promising class of compounds with potent antiproliferative activities across a range of cancer cell lines.[5][6]

A. Mechanism of Action: Targeting Key Oncogenic Pathways

A significant breakthrough in understanding the anticancer effects of 5-bromopyrimidine analogs (a closely related class) has been the identification of their ability to inhibit the Bcr-Abl tyrosine kinase.[7] This constitutively active kinase is the pathogenic driver in certain leukemias.[7] The inhibition of this pathway disrupts downstream signaling cascades that are crucial for cancer cell proliferation and survival.

The Bcr-Abl oncoprotein activates a complex network of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are central to cell growth and survival.[8][9] 5-Bromopyrimidine-based inhibitors are thought to compete with ATP for binding to the kinase domain of Bcr-Abl, thereby preventing its autophosphorylation and the subsequent activation of these downstream effectors. This targeted inhibition leads to cell cycle arrest and apoptosis in Bcr-Abl-positive cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Anti-Inflammatory and Antioxidant Properties of Natural Products in Curing Cardiovascular Diseases [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Discovery and Development of Novel Carbohydrazide Compounds in Medicinal Chemistry

Introduction: The Carbohydrazide Scaffold - A Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of new therapeutic agents. The carbohydrazide moiety (-NHNHCO-) is one such "privileged structure."[1] Its derivatives are a versatile class of organic compounds that have garnered significant attention due to their broad spectrum of pharmacological activities.[2][3] These compounds serve as crucial building blocks in the synthesis of various heterocyclic systems and Schiff bases, exhibiting a remarkable range of biological effects, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][3][4]

The therapeutic potential of carbohydrazides stems from their unique structural features. The presence of the active acylhydrazone portion (-CONHN=CH-) allows for diverse chemical modifications, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with biological targets.[3] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel carbohydrazide compounds, offering field-proven insights for researchers and drug development professionals.

Part 1: Core Synthesis and Characterization

The synthesis of carbohydrazide derivatives is typically straightforward, making this scaffold highly accessible for library generation and exploratory chemistry. The most common and reliable approach involves a two-step sequence: hydrazinolysis of an ester followed by condensation with an aldehyde or ketone.

The Causality Behind the Synthetic Pathway

The foundational step is the conversion of a carboxylic acid ester to its corresponding acid hydrazide. This is most efficiently achieved through nucleophilic acyl substitution using hydrazine hydrate.

-

Choice of Reactant (Ester vs. Acid): Starting from the ester (e.g., a methyl or ethyl ester) is generally preferred over the carboxylic acid. The ester's carbonyl carbon is more electrophilic than the carboxylate anion that would form from the acid in the presence of a basic reagent like hydrazine, leading to a more efficient reaction.

-

Solvent Selection: An alcoholic solvent, such as ethanol or methanol, is the standard choice. It readily dissolves both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture. Furthermore, its boiling point allows for effective refluxing to drive the reaction to completion without requiring excessively high temperatures that could degrade the reactants or products.[2]

The second step involves the formation of a hydrazone (a type of Schiff base) via condensation of the newly formed carbohydrazide with a selected aldehyde or ketone.

-

Catalyst: This reaction is often catalyzed by a few drops of a weak acid, like glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde/ketone, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. This significantly accelerates the rate of condensation.[2]

-

Reaction Conditions: Refluxing the mixture for several hours is typically sufficient to ensure the completion of the reaction. The formation of the stable C=N double bond is the thermodynamic driving force of this step.[5]

General Synthetic Workflow Diagram

Caption: General two-step synthesis of carbohydrazide-hydrazone derivatives.

Self-Validating Experimental Protocol: Synthesis of Pyrazine-2-Carbohydrazide Derivatives

This protocol is adapted from established methodologies for synthesizing pyrazine-based carbohydrazides, which have shown significant antimicrobial potential.[5][6]

Step 1: Synthesis of Pyrazine Carbohydrazide Intermediate

-

Reactant Preparation: Dissolve pyrazine-2-carboxylic acid (0.01 mol, 1.24 g) in methanol (50 mL).

-

Esterification: Add a few drops of concentrated sulfuric acid as a catalyst and reflux the mixture for 72 hours to form the methyl pyrazinoate ester in situ.

-

Hydrazinolysis: After cooling, add 100% hydrazine hydrate (0.3 mol) to the reaction mixture.

-

Reaction: Reflux the new mixture for 8 hours.

-

Isolation: Allow the mixture to cool and evaporate slowly at room temperature. The resulting orange crystals of pyrazine carbohydrazide are filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of the Final (E)-N'-benzylidenepyrazine-2-carbohydrazide

-

Reactant Preparation: To a stirred solution of the pyrazine carbohydrazide (10 mmol) from Step 1 in 40 mL of absolute ethanol, add an equimolar amount of the desired substituted benzaldehyde (10 mmol).

-

Reaction: Reflux the reaction mixture for 6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[6]

-

Isolation: Reduce the volume of the yellow solution and allow it to evaporate slowly at room temperature.

-

Purification: The obtained solid product is recrystallized from ethanol to yield the purified hydrazone derivative.[5]

Step 3: Structural Characterization and Validation

-

Infrared (IR) Spectroscopy: Confirm the presence of key functional groups. Expect to see characteristic peaks for N-H stretching, C=O (amide) stretching, and C=N (azomethine) stretching.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the final structure. In ¹H-NMR, key signals include the amide proton (often >11 ppm), the azomethine proton (-N=CH-, often >8 ppm), and signals corresponding to the pyrazine and substituted benzene rings.[5] The disappearance of the aldehyde proton signal and the appearance of the new azomethine proton signal validate the success of the condensation step.

Part 2: A Spectrum of Biological Activities and SAR Insights

The true value of the carbohydrazide scaffold lies in its wide-ranging biological activities. By modifying the peripheral R groups (as depicted in the workflow), researchers can target different diseases.

Antimicrobial and Antifungal Activity

Carbohydrazide derivatives are potent antimicrobial agents.[3] The hydrazone linkage is critical for this activity.

-

Mechanism of Action: While not fully elucidated for all derivatives, the mode of action is often attributed to the chelation of essential metal ions required for microbial enzyme function or interference with microbial cell wall synthesis. The lipophilicity of the molecule, enhanced by aromatic substituents, can also increase its ability to penetrate microbial cell membranes.[6]

-

Structure-Activity Relationship (SAR):

-

Pyrazine Ring: The presence of a pyrazine ring, as seen in the anti-tuberculosis drug Pyrazinamide, is a known pharmacophore that enhances antimicrobial activity.[5][6]

-

Substituents on the Aromatic Ring: The nature and position of substituents on the aldehyde-derived phenyl ring significantly impact potency. For instance, studies on (E)‐N'‐benzylidenepyrazine‐2‐carbohydrazides revealed that a hydroxyl (-OH) group at the 2-position of the phenyl ring is crucial for antimycobacterial and antifungal activity.[8]

-

Fused Heterocycles: While expanding the aromatic system might seem beneficial, studies have shown that fused bicyclic heteroarenes (e.g., quinoline) can sometimes decrease antifungal activity, suggesting that the target's binding pocket may be sterically constrained.[9]

-

Table 1: Selected Antimicrobial/Antifungal Activity of Carbohydrazide Derivatives

| Compound Class | Organism | Activity (MIC) | Reference |

| (E)-N'-(2-hydroxybenzylidene)pyrazine-2-carbohydrazide | M. tuberculosis H37Rv | 62.5 µg/mL | [8] |

| (E)-N'-(2,3-dihydroxybenzylidene)pyrazine-2-carbohydrazide | M. tuberculosis H37Rv | 31.25 µg/mL | [8] |

| N'-(salicylidene)furan-2-carbohydrazide (5.6a) | Cryptococcus neoformans | 0.5 µg/mL | [9] |

| N'-(salicylidene)thiophene-2-carbohydrazide (5.7b) | Cryptococcus neoformans | 0.5 µg/mL | [9] |

| Functionally Substituted Pyridine Carbohydrazide (Cpd 6) | Candida spp. (MDR strains) | 16–24 µg/mL | [10] |

Anticancer Activity

Numerous novel carbohydrazide derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[7][11][12]

-

Mechanism of Action: The anticancer effects are often multimodal. Compound 7d , an imidazopyridine carbohydrazide, was found to induce cell cycle arrest in the G0/G1 phase and trigger apoptosis in MCF-7 breast cancer cells.[11] In silico studies predicted that it could target Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), a tyrosine kinase involved in cell proliferation.[11]

-

Structure-Activity Relationship (SAR):

-

Imidazopyridine Scaffold: This heterocyclic core has been identified as a promising backbone for developing anticancer agents.[12]

-

Aryl Hydrazone Moiety: The presence of a substituted aryl hydrazone pendant is critical for cytotoxic potential. For compound 7d , a 4-bromophenyl group was identified as the most potent substituent among the series tested against MCF-7 and HT-29 cells.[11]

-

Triazole Linkers: Interestingly, introducing a 1,2,3-triazole linker between the hydrazinyl group and the aryl pendant has been shown to diminish cytotoxic potential, highlighting the sensitivity of the structure to even small modifications.[12]

-

Table 2: Selected Anticancer Activity (IC₅₀) of Carbohydrazide Derivatives

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| Imidazopyridine Derivative 7d | MCF-7 (Breast) | 22.6 µM | [11] |

| Imidazopyridine Derivative 7d | HT-29 (Colon) | 13.4 µM | [11] |

| Pyrazole Carbohydrazide 8a | Leukemia Cell Lines | Active at 10⁻⁴ M | [7] |

| Salicylaldehyde-pyrazole-carbohydrazide | A549 (Lung) | Potent inhibitor | [13] |

Anticonvulsant Activity

The carbohydrazide scaffold has also been successfully exploited to develop novel anticonvulsant agents.[14][15]

-

Pharmacophore Model: A common pharmacophore model for anticonvulsant activity includes an aromatic ring, an electron donor group, and a hydrogen bond donor/acceptor site, a model that carbohydrazide derivatives fit well.[16]

-

Mechanism of Action: The precise mechanism is often linked to the modulation of ion channels or neurotransmitter systems. Some sulfonamide-based carbohydrazides are known to be potent inhibitors of carbonic anhydrase (CA), an enzyme linked to neuronal excitability.[17][18] The anticonvulsant effects of other derivatives may be mediated through enhanced GABAergic inhibition in the brain.[15]

-

Structure-Activity Relationship (SAR):

-

Halogen Substitution: For N'-benzylidene pyridine-3-carbohydrazides, halogen substitution on the phenyl ring is key. Substitutions at the meta and para positions provide significantly better protection in animal seizure models (MES and scPTZ) than ortho substitution.[14]

-

Trifluoromethoxy Group: The most potent analog in one study featured a trifluoromethoxy substituted phenyl ring, demonstrating broad protection across multiple seizure models.[14]

-

SAR Conceptual Diagram

Caption: Structure-Activity Relationship (SAR) concept for carbohydrazide derivatives.

Part 3: Modern Drug Discovery and Future Perspectives

The discovery of novel carbohydrazides is increasingly supported by modern computational techniques.

-

In Silico Screening: Molecular docking is routinely used to predict the binding modes of newly synthesized compounds with their putative biological targets. This allows for a rational understanding of observed SAR and helps prioritize which analogs to synthesize next.[11][19] For example, docking studies have helped demonstrate how potent carbohydrazide derivatives interact with key residues in the active sites of targets like PDGFRA.[11]

Screening Workflow for Novel Antimicrobials

Caption: Integrated workflow for the discovery of novel antimicrobial carbohydrazides.

Conclusion

Carbohydrazide derivatives represent a significant and enduring pharmacophore in medicinal chemistry.[2] Their synthetic tractability, coupled with a diverse and tunable range of biological activities, ensures their continued relevance in the search for new drugs. The ability to systematically modify the core structure and its substituents allows for the development of potent and selective agents against microbial, cancerous, and neurological disorders. Future research will undoubtedly focus on integrating advanced computational methods with innovative synthetic strategies to further exploit this privileged scaffold, leading to the discovery of next-generation therapeutic agents with improved efficacy and safety profiles.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. Carbohydrazide: Biological Properties and Applications in Different Fields_Chemicalbook [chemicalbook.com]

- 5. chemicaljournal.org [chemicaljournal.org]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. mdpi.com [mdpi.com]

- 8. Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N’‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SAR study of N′-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In silico validation and structure activity relationship study of a series of pyridine-3-carbohydrazide derivatives as potential anticonvulsants in generalized and partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Carbonic anhydrase inhibitors: anticonvulsant sulfonamides incorporating valproyl and other lipophilic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

A-Z Technical Guide: 5-Bromopyridine-3-carbohydrazide as a Foundational Starting Material in Organic Synthesis

Introduction: The Strategic Value of 5-Bromopyridine-3-carbohydrazide

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a highly valuable and versatile building block, particularly for researchers, medicinal chemists, and drug development professionals. Its utility stems from a unique trifecta of structural features: a pyridine ring, a reactive bromine substituent, and a nucleophilic carbohydrazide moiety. This combination allows for a diverse array of chemical transformations, making it a key intermediate in the synthesis of novel pharmaceuticals, functional materials, and agrochemicals.

The pyridine core is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The bromine atom at the 5-position serves as an excellent handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions. Simultaneously, the carbohydrazide group at the 3-position is a potent nucleophile and a precursor to a variety of important heterocyclic systems, such as oxadiazoles, pyrazoles, and triazoles. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this powerful starting material.

| Property | Value | Reference |

| CAS Number | 112193-41-6 | [1][2] |

| Molecular Formula | C₆H₆BrN₃O | [1][2] |

| Molecular Weight | 216.04 g/mol | [1][2] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 204-205 °C | [1] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF); low solubility in water. | |

| Storage | 2-8°C, protect from light | [1] |

Synthesis of this compound

The most direct and widely adopted synthesis of this compound involves the hydrazinolysis of the corresponding ester, methyl 5-bromonicotinate. This reaction is a classic nucleophilic acyl substitution where hydrazine hydrate acts as the nitrogen nucleophile, attacking the electrophilic carbonyl carbon of the ester. The choice of an alcohol like methanol or ethanol as the solvent is strategic; it readily dissolves the starting ester and is compatible with hydrazine hydrate, facilitating a homogenous reaction mixture. The reaction proceeds smoothly, often under reflux, to drive the substitution to completion.

Workflow for Synthesis

Caption: Synthesis of this compound.

Field-Proven Experimental Protocol: Synthesis from Methyl 5-bromonicotinate

This protocol details a reliable method for the laboratory-scale synthesis of the title compound.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 5-bromonicotinate (1.0 eq).

-

Solvent and Reagent Addition: Add methanol as the solvent (approx. 10-15 mL per gram of ester). While stirring, add hydrazine hydrate (80% solution, ~3.0 eq) dropwise to the suspension. The use of excess hydrazine ensures the complete conversion of the ester.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. A white precipitate will form. Pour the mixture into ice-cold water to ensure complete precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove excess hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the purified solid under vacuum to yield this compound as an off-white powder. The product is typically of high purity and can be used in subsequent steps without further purification.[3]

Core Reactivity and Synthetic Transformations

The synthetic power of this compound lies in its two distinct and orthogonally reactive functional groups. This allows for sequential or, in some cases, one-pot multi-component reactions to build molecular complexity rapidly.

Caption: Key reaction pathways for the title compound.

Transformations of the Carbohydrazide Moiety

The carbohydrazide group (-CONHNH₂) is a versatile functional handle for synthesizing a range of acyclic and heterocyclic structures.

The reaction of the terminal -NH₂ group of the carbohydrazide with aldehydes or ketones is a robust and high-yielding condensation reaction that forms stable N-acylhydrazone derivatives.

-

Mechanism: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone.[4] This is followed by the elimination of a water molecule, typically under mildly acidic or basic conditions, to form the C=N double bond of the hydrazone.[5][6] The rate-limiting step at neutral pH is often the dehydration of the tetrahedral intermediate.[5]

-

Significance: This transformation is fundamental in dynamic combinatorial chemistry and is a cornerstone for creating libraries of compounds for biological screening. The resulting hydrazones are often biologically active themselves or serve as intermediates for further cyclization reactions.

Carbohydrazides are key precursors for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a heterocycle known for its metabolic stability and ability to act as a bioisostere for ester and amide groups.

-

Mechanism & Causality: A common method involves the reaction of the carbohydrazide with an acid chloride or carboxylic acid, followed by dehydrative cyclization.[7] Reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or even strong acids are employed to facilitate the removal of water and promote ring closure.[7][8] The choice of a powerful dehydrating agent is critical because it must overcome the stability of the intermediate diacylhydrazine to form the aromatic oxadiazole ring.

-

Protocol Insight: A mixture of the carbohydrazide and a carboxylic acid can be refluxed with POCl₃ to afford the 2,5-disubstituted 1,3,4-oxadiazole in a one-pot procedure.

The reaction with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, provides a direct route to pyrazole derivatives. This is a variation of the classic Knorr pyrazole synthesis.[9][10]

-

Mechanism: The synthesis involves a double condensation reaction. One nitrogen of the hydrazine moiety reacts with one carbonyl group, and the other nitrogen reacts with the second carbonyl group, leading to cyclization and dehydration to form the stable, aromatic pyrazole ring.[11][12] The reaction is typically catalyzed by acid.

Transformations of the 5-Bromopyridine Core

The bromine atom on the electron-deficient pyridine ring is an ideal functional group for modern cross-coupling chemistry.

This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.

-

Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring to form a Pd(II) intermediate.[13][14]

-

Transmetalation: In the presence of a base (e.g., K₃PO₄, Na₂CO₃), the organic group from a boronic acid or ester is transferred to the palladium center.[13][15]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[13][14]

-

-

Experimental Insight: A typical Suzuki reaction involves the bromopyridine substrate, an arylboronic acid (1.1-1.5 eq), a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base in a solvent mixture such as 1,4-dioxane/water or DMF, heated to 80-100 °C.

Applications in Drug Discovery and Medicinal Chemistry

The derivatives of this compound are of significant interest due to their wide range of biological activities. The ability to rapidly generate diverse molecular structures from this single starting material makes it a valuable platform for lead discovery and optimization.

-

Anticancer Agents: Many pyridine and carbohydrazide derivatives have demonstrated potent cytotoxic activities against various cancer cell lines.[8] The structural motifs accessible from this starting material, such as imidazopyridines and triazoles, are known to target key cellular pathways involved in cancer progression.[7]

-

Antimicrobial and Antifungal Agents: The 1,3,4-oxadiazole ring, readily synthesized from the carbohydrazide, is a well-known pharmacophore in antimicrobial drug design.

-

Anti-inflammatory and Analgesic Activity: Various hydrazone and pyrazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.

-

Anti-thrombolytic Activity: In a study on novel pyridine derivatives, compounds synthesized via Suzuki coupling of a similar bromopyridine precursor showed promising activity in dissolving blood clots.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound stands out as a strategically designed starting material that offers chemists a reliable and efficient entry point to a vast chemical space. Its dual reactivity allows for the independent or sequential functionalization of both the pyridine core and the hydrazide side chain. This capability facilitates the rapid assembly of complex molecules with desirable pharmacophoric features. For researchers in drug discovery and materials science, mastering the chemistry of this building block opens up a wealth of possibilities for innovation and the development of next-generation functional molecules.

References

- 1. This compound | 112193-41-6 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ijper.org [ijper.org]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Yoneda Labs [yonedalabs.com]

- 15. chemrxiv.org [chemrxiv.org]

Reactivity of the bromine atom in 5-Bromopyridine-3-carbohydrazide

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromopyridine-3-carbohydrazide

Executive Summary

This compound is a heterocyclic building block of paramount importance in medicinal chemistry and materials science.[1] Its strategic value stems from a unique molecular architecture: an electron-deficient pyridine ring functionalized with a bromine atom at the 5-position and a carbohydrazide moiety at the 3-position. This arrangement provides two distinct points for chemical modification. This guide focuses specifically on the reactivity of the carbon-bromine (C-Br) bond, a versatile handle for introducing molecular complexity. As a Senior Application Scientist, this document provides an in-depth exploration of the electronic factors governing the C-Br bond's reactivity and presents field-proven protocols for its most critical transformations, namely palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this scaffold in the synthesis of novel chemical entities.

The Molecular Architecture of this compound

This compound (CAS No. 112193-41-6) is a key intermediate used in the synthesis of a wide range of biologically active compounds.[1][2] Its utility is derived from the interplay of its three core components:

-

The Pyridine Ring: An inherently electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This deactivates the ring towards traditional electrophilic substitution but primes it for nucleophilic substitution and metal-catalyzed reactions.[3]

-

The Carbohydrazide Group (-CONHNH₂): Located at the 3-position, this group is a known pharmacophore and a versatile synthetic handle for constructing further heterocyclic systems or for acting as a hydrogen-bond donor/acceptor in interactions with biological targets.[1][4]

-

The Bromine Atom (-Br): Positioned at the 5-position, the bromine atom is the primary focus of this guide. Its presence is the key that unlocks access to a vast chemical space through modern cross-coupling chemistry.[5]

Electronic Landscape and C-Br Bond Reactivity

The reactivity of the bromine atom at the C5 position is not merely that of a simple aryl bromide. It is profoundly influenced by the electronic environment created by the pyridine nitrogen and the carbohydrazide substituent.

Synergistic Electronic Effects

The pyridine ring's electron density is modulated by two main forces:

-

Inductive Effects (-I): Both the pyridine nitrogen and the bromine atom are electronegative, withdrawing electron density from the ring via the sigma framework. This effect enhances the electrophilicity of the carbon atom bonded to the bromine, making it more susceptible to the initial step of many catalytic cycles.[3]

-

Mesomeric/Resonance Effects (+M): The bromine atom's lone pairs can be delocalized into the pyridine ring, partially offsetting the inductive deactivation.[3]

The carbohydrazide group at the C3 position also exerts a significant electron-withdrawing effect, further modulating the ring's electronic properties and influencing the reactivity of the distal C5-Br bond.

Caption: Electronic influences on this compound.

The C-Br Bond: A Locus for Cross-Coupling

The C(sp²)-Br bond is significantly weaker than its C-Cl counterpart, making it more susceptible to the crucial first step of palladium-catalyzed cross-coupling reactions: oxidative addition.[6] This step involves the insertion of a low-valent palladium(0) complex into the C-Br bond, forming a Pd(II) intermediate. This is the rate-determining step for many coupling reactions, and the inherent reactivity of the C-Br bond makes this compound an excellent substrate.

Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity

The most powerful application of the bromine atom on this scaffold is its participation in palladium-catalyzed cross-coupling reactions. These reactions form the cornerstone of modern synthetic chemistry for their reliability, functional group tolerance, and broad scope.[7][8]

The General Catalytic Cycle

Nearly all palladium-catalyzed cross-couplings involving this substrate proceed through a common catalytic cycle, which is essential for any researcher in the field to understand.

Caption: Generalized catalytic cycle for cross-coupling reactions.

Causality of Component Selection

The success of a cross-coupling reaction is critically dependent on the judicious choice of four components:

-

Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources (or precursors to it). Pre-formed catalysts like Pd(PPh₃)₄ offer convenience by already containing the necessary ligands.

-

Ligand: Typically electron-rich phosphines (e.g., PPh₃, XPhos, SPhos) or N-heterocyclic carbenes (NHCs). The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the oxidative addition and reductive elimination steps. The choice of ligand is often the most critical parameter for optimization.[9]

-

Base: The base plays multiple roles. In Suzuki coupling, it activates the boronic acid.[10] In Buchwald-Hartwig amination, it deprotonates the amine.[8] Common choices range from mild bases like K₂CO₃ and K₃PO₄ to strong bases like NaOt-Bu or LHMDS.[11]

-

Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or toluene are frequently used to solubilize the reactants and catalyst system while remaining stable at the required reaction temperatures.[9]

Key Transformations of the C5-Bromine Atom

The following sections provide detailed protocols for two of the most impactful cross-coupling reactions performed on this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds, enabling the synthesis of biaryl structures commonly found in kinase inhibitors and other pharmaceuticals.[5][7] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester.[10]

This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.

| Component | Purpose | Equivalents |

| This compound | Starting Material | 1.0 |

| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 |

| Pd(PPh₃)₄ | Palladium Catalyst | 0.02 - 0.05 |

| K₃PO₄ or K₂CO₃ | Base | 2.0 - 3.0 |

| 1,4-Dioxane / Water (4:1) | Solvent System | - |

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

-

Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Scientist's Note: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. This step is critical for reproducibility and yield.

-

-

Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water, 4:1 v/v) via cannula or syringe. The mixture should be stirred to form a suspension.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[7]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, allowing for the facile synthesis of aryl amines.[8] This reaction has largely replaced harsher classical methods and is a go-to strategy in pharmaceutical development.[8][9]

This protocol provides a general procedure for the amination of this compound.

| Component | Purpose | Equivalents |

| This compound | Starting Material | 1.0 |

| Primary or Secondary Amine | Coupling Partner | 1.2 |

| Pd₂(dba)₃ | Palladium Pre-catalyst | 0.01 - 0.02 |

| XPhos or SPhos | Ligand | 0.02 - 0.04 |

| NaOt-Bu or LHMDS | Base | 1.4 |

| Toluene or Dioxane | Solvent | - |

Step-by-Step Methodology:

-

Inert Atmosphere: In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq.), the phosphine ligand (e.g., XPhos, 0.02 eq.), and the base (e.g., NaOt-Bu, 1.4 eq.) to a flame-dried Schlenk flask.

-

Reagent Addition: Add this compound (1.0 eq.) and the anhydrous, degassed solvent (e.g., toluene).

-

Amine Addition: Finally, add the amine (1.2 eq.) via syringe. Seal the flask.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.

-

Extraction & Concentration: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography to yield the N-aryl product.

Experimental Design and Characterization

A systematic approach is crucial for success when working with these complex catalytic systems. The following workflow outlines a logical progression from reaction setup to final analysis.

Caption: Systematic workflow for cross-coupling and product validation.

Conclusion and Future Outlook

The bromine atom in this compound is a highly reactive and synthetically valuable functional group. Its true potential is realized through palladium-catalyzed cross-coupling chemistry, which provides reliable and versatile pathways to novel C-C and C-N bonded structures. Understanding the electronic principles that govern its reactivity, combined with the application of robust and well-optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, empowers chemists to rapidly generate diverse libraries of compounds for drug discovery and materials science. The continued development of more active and stable catalyst systems will undoubtedly further expand the synthetic utility of this essential heterocyclic building block.

References

- 1. This compound | Chemical Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]

- 2. This compound | CAS 112193-41-6 [matrix-fine-chemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 7. mdpi.com [mdpi.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data (NMR, IR, MS) of 5-Bromopyridine-3-carbohydrazide

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromopyridine-3-carbohydrazide

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a pivotal intermediate in the fields of medicinal chemistry and materials science.[1] Its unique structure, featuring a brominated pyridine ring and a reactive carbohydrazide moiety, makes it a valuable building block for synthesizing complex organic molecules with diverse biological activities.[1] Accurate structural elucidation and purity confirmation are paramount for its application in research and development. This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing the principles, protocols, and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Spectroscopic Implications